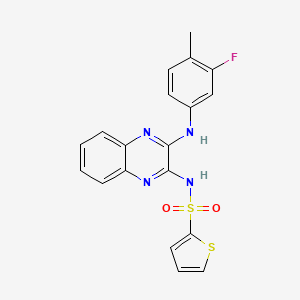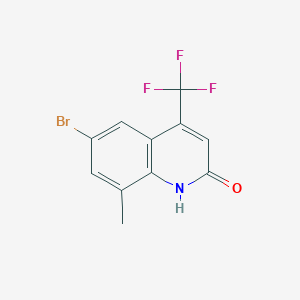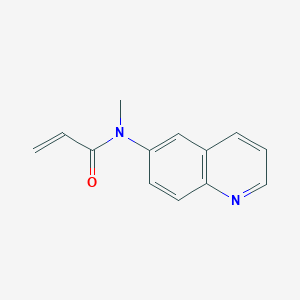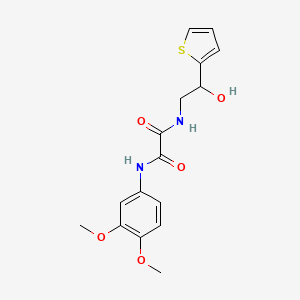
N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis. These inhibitors, including N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, exhibit varying inhibitory potencies depending on the metal form of the enzyme present, such as Co(II), Ni(II), Fe(II), Mn(II), and Zn(II). The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, which is stabilized by hydrogen bonds and metal interactions. This study highlights the importance of in vitro conditions that mimic in vivo environments for the evaluation of MetAP inhibitors .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those with sulfonamide groups, has been explored through various methods. For instance, the intramolecular cyclization of N-arylpropynamides with N-sulfanylsuccinimides, catalyzed by AlCl3, leads to the formation of 3-sulfenyl quinolin-2-ones and azaspiro[4,5]trienones. This method demonstrates the versatility of sulfur reagents in creating bioactive heterocycles . Additionally, the Sonogashira reaction has been employed to synthesize antitumor compounds by coupling 2-iodoaniline derivatives with arylsulfonyl chlorides, followed by cyclization to produce hydroxycyclohexa-2,5-dien-1-ones with various arylsulfonyl substituents .
Molecular Structure Analysis
The molecular structure of quinoxaline sulfonamides is characterized by the presence of a quinoxaline core, which can be functionalized with various substituents. The introduction of sulfonamide groups into the quinoxaline structure has been achieved through direct sulfonamidation using copper catalysis and ammonium persulfate as an oxidant. This method allows for the incorporation of sulfonamide groups into the quinoxaline scaffold, providing access to compounds with potential therapeutic applications .
Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized through reactions involving o-phenylenediamine and 2-bromoacetophenones under catalyst-free conditions in ethanol. Subsequent chlorosulfonation and reaction with aromatic amines under solvent-free conditions have led to the formation of quinoxaline sulfonamides. These reactions demonstrate the efficiency and green chemistry approach in synthesizing quinoxaline derivatives with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The introduction of fluorine and methyl groups, as seen in the synthesis of 3-(trifluoromethyl)quinoxalines, can affect the electron distribution and reactivity of the molecule. These modifications can lead to the formation of a wide range of derivatives, including amino, bromo, chloro, and methylsulfonyl derivatives, which may exhibit diverse biological activities . The presence of thiophene and sulfonamide moieties in novel thiophene derivatives has been associated with significant anticancer activity, as demonstrated by in vitro studies against human breast cancer cell lines .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to inhibit the interaction between certain proteins and their receptors . This suggests that N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide might act by binding to specific targets and inhibiting their normal function.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
N-[3-(3-fluoro-4-methylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-12-8-9-13(11-14(12)20)21-18-19(23-16-6-3-2-5-15(16)22-18)24-28(25,26)17-7-4-10-27-17/h2-11H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGSGDJTLKRBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)
![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)